molecular formula C19H23N3O B251829 N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide

N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide

Cat. No. B251829
M. Wt: 309.4 g/mol
InChI Key: MRLAXPMWGXNZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA belongs to the class of phenylacetamide derivatives and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of MPAA involves the inhibition of various signaling pathways involved in inflammation and cancer progression. MPAA has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. It also inhibits the activation of PI3K/Akt/mTOR pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
MPAA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines. MPAA also inhibits the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. MPAA has been found to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

MPAA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits low toxicity and has been found to have no adverse effects on normal cells. However, MPAA has some limitations for lab experiments. It has poor solubility in aqueous solutions, which limits its use in some assays. It also has a short half-life, which requires frequent dosing in in vivo experiments.

Future Directions

For research include the development of novel formulations and the investigation of its use in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

The synthesis of MPAA involves the reaction of 4-methylpiperazine with 4-chloroacetophenone in the presence of a base catalyst. The resulting intermediate is then reacted with phenylhydrazine to form MPAA. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

MPAA has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. MPAA has been found to inhibit the growth of cancer cells and induce apoptosis. It also has the potential to enhance the immune response against viral infections.

properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide

InChI

InChI=1S/C19H23N3O/c1-21-11-13-22(14-12-21)18-9-7-17(8-10-18)20-19(23)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,20,23)

InChI Key

MRLAXPMWGXNZPU-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.